molecular formula C20H18ClNO2S B4199791 N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide

N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B4199791
M. Wt: 371.9 g/mol
InChI Key: GSKVPKAHJIPQAO-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. Sulfonamides have a wide range of applications in medicinal chemistry, particularly as antibiotics and antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group yields the corresponding amine and sulfonic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

    Medicine: Sulfonamides are known for their antimicrobial properties, and this compound may be investigated for potential use as an antibiotic or antifungal agent.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide would depend on its specific biological activity. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide: can be compared with other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfapyridine.

    Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological activity or chemical reactivity compared to other sulfonamides. Its specific substituents (2-chlorobenzyl and 4-methylphenyl groups) may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-16-11-13-18(14-12-16)22(15-17-7-5-6-10-20(17)21)25(23,24)19-8-3-2-4-9-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKVPKAHJIPQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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